molecular formula C7H10O B2555151 1-Methylbicyclo[2.1.1]hexan-2-one CAS No. 20609-40-9

1-Methylbicyclo[2.1.1]hexan-2-one

Cat. No.: B2555151
CAS No.: 20609-40-9
M. Wt: 110.156
InChI Key: IWPNTUFGESKFEQ-UHFFFAOYSA-N
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Description

Structural Significance of Bicyclo[2.1.1]hexane Scaffolds in Modern Organic Chemistry

Bicyclo[2.1.1]hexane (BCH) scaffolds are increasingly recognized as valuable building blocks in medicinal chemistry and materials science. chemrxiv.org Their rigid, non-planar structure provides a level of three-dimensionality that is often sought after in drug design to improve physicochemical properties. chemrxiv.org Notably, disubstituted bicyclo[2.1.1]hexanes are considered promising bioisosteres for ortho- and meta-substituted benzene (B151609) rings, offering a way to escape the flatland of aromatic systems. nih.govrsc.org This isosteric replacement can lead to improved biological activity and metabolic stability in drug candidates. nih.govresearchgate.net The development of efficient synthetic routes to access these bicyclic systems is an active area of research, with methods like intramolecular [2+2] cycloadditions and formal (3+2) cycloadditions of bicyclobutanes being explored. nih.govchemistryviews.org

Overview of 1-Methylbicyclo[2.1.1]hexan-2-one within Strained Polycyclic Ketone Systems

This compound is a ketone derivative of the bicyclo[2.1.1]hexane framework. As a strained polycyclic ketone, its reactivity is influenced by the inherent ring strain of the bicyclic system. This strain can be harnessed to drive chemical transformations. The ketone functionality provides a handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. nih.govacs.org The presence of the methyl group at the bridgehead position (C1) further influences the molecule's stereochemistry and reactivity.

Below is a table summarizing some of the key properties of this compound:

PropertyValue
IUPAC Name This compound sigmaaldrich.com
CAS Number 20609-40-9 sigmaaldrich.com
Molecular Formula C7H10O uni.lu
Molecular Weight 110.16 g/mol sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com
InChI Key IWPNTUFGESKFEQ-UHFFFAOYSA-N sigmaaldrich.com

Historical Context of Bicyclo[2.1.1]hexane Synthesis and Reactivity Studies

The synthesis of the bicyclo[2.1.1]hexane system has been a subject of interest for decades. ku.edu Early synthetic routes often involved challenging reaction conditions. chemrxiv.org For instance, one of the older methods involved a crossed [2+2] cycloaddition of a 1,5-diene using a mercury lamp, a technique that is difficult to scale up and utilizes toxic reagents. chemrxiv.org

More recent advancements have focused on developing milder and more efficient synthetic strategies. These include intramolecular [2+2] cycloadditions of 1,5-dienes under light irradiation and intermolecular cycloadditions between bicyclo[1.1.0]butanes and alkenes. nih.gov Lewis acid-catalyzed formal cycloadditions have also emerged as a powerful tool for constructing the bicyclo[2.1.1]hexane skeleton. nih.govresearchgate.net

The study of the reactivity of bicyclo[2.1.1]hexane derivatives has also evolved. For example, the abstraction of hydrogen atoms from bicyclo[2.1.1]hexane by methyl radicals and chlorine atoms has been investigated to understand its chemical behavior. cdnsciencepub.com The development of new synthetic methods continues to expand the accessibility and utility of this important class of compounds. nih.govacs.org A notable modern approach involves a two-step procedure combining a samarium(II) iodide-mediated transannular pinacol (B44631) coupling with an acid-catalyzed pinacol rearrangement to produce a variety of 1-substituted bicyclo[2.1.1]hexan-2-ones. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylbicyclo[2.1.1]hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-7-3-5(4-7)2-6(7)8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPNTUFGESKFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 1 Methylbicyclo 2.1.1 Hexan 2 One and Its Bicyclo 2.1.1 Hexyl Derivatives

Detailed Mechanisms of Pinacol (B44631) Rearrangements

The Pinacol rearrangement is an acid-catalyzed reaction of 1,2-diols that results in a ketone or aldehyde via a carbocation intermediate. masterorganicchemistry.com In the context of bicyclo[2.1.1]hexane systems, this rearrangement offers insights into the behavior of strained carbocations.

A recent two-step method has been developed for the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones. This process involves a transannular Pinacol coupling reaction mediated by samarium(II) iodide (SmI₂) to create a vicinal diol with a bicyclo[2.1.1]hexane core. This is followed by a Pinacol rearrangement catalyzed by acid to yield the final ketone. chemistryviews.orgnih.govacs.org This sequential approach provides a pathway to a variety of 1-substituted bicyclo[2.1.1]hexan-2-ones from cyclobutanedione precursors. chemistryviews.orgnih.govnih.gov

The mechanism of the Pinacol rearrangement in this system begins with the protonation of the bicyclic diol, which is expected to selectively form a tertiary carbocation. masterorganicchemistry.comnih.gov This intermediate then undergoes a 1,2-alkyl shift, leading to the formation of the bicyclic ketone. nih.gov

Role of Carbocation Intermediates in Rearrangement Pathways

Carbocations are central to understanding rearrangement reactions. pageplace.de In the bicyclo[2.1.1]hexyl system, the formation and stability of carbocation intermediates dictate the reaction pathway. The direct observation of carbocations in stable ion media is a powerful tool for elucidating their structure and behavior. pageplace.deworldscientific.com

Studies on the solvolysis of bicyclic compounds have provided evidence for the formation of bridgehead carbocations. For instance, the solvolysis of 3-methoxycarbonylbicyclo[2.1.1]hexyl triflate is believed to proceed through the primary formation of the 3-methoxycarbonylbicyclo[2.1.1]hexyl cation. rsc.org However, this intermediate can rearrange to a more stable ring-opened species. The detection of bicyclic products in such reactions strongly supports the initial formation of a bicyclic carbocation intermediate. The structure of these carbocations, whether classical or non-classical (bridged), is a subject of ongoing investigation. pageplace.de

Radical Reaction Mechanisms

The bicyclo[2.1.1]hexane framework has also been instrumental in studying radical reaction mechanisms, particularly hydrogen atom abstraction.

Hydrogen Atom Abstraction from Bicyclo[2.1.1]hexane by Methyl Radicals

The abstraction of hydrogen atoms from bicyclo[2.1.1]hexane by methyl radicals has been investigated using the photolysis of acetone (B3395972) as the radical source. cdnsciencepub.com This reaction was found to have an activation energy of 10.3 kcal/mole. cdnsciencepub.com The rate parameters for this abstraction are slower than those for cyclopentane (B165970), which is expected for a highly strained hydrocarbon. cdnsciencepub.com It is presumed that the abstraction primarily occurs at the 2-position of the bicyclo[2.1.1]hexane ring. cdnsciencepub.com

Hydrogen Atom Abstraction from Bicyclo[2.1.1]hexane by Chlorine Atoms

The reaction of chlorine atoms with bicyclo[2.1.1]hexane has also been studied. The absolute rate of hydrogen atom abstraction by chlorine atoms at room temperature was determined to be 8.1 x 10¹⁰ L mol⁻¹ s⁻¹. cdnsciencepub.com In contrast to the reaction with methyl radicals, the abstraction by chlorine atoms is slightly faster than the rate for cyclopentane. cdnsciencepub.com Studies have shown that even a relatively unselective chlorine atom will abstract a hydrogen from the 2-position about 95% of the time. cdnsciencepub.com

Regioselectivity in Photochlorination of 1-Methylbicyclo[2.1.1]hexane

The photochlorination of 1-methylbicyclo[2.1.1]hexane in solution yields a mixture of products: 1-chloromethyl- and 2- or 3-chloro-1-methylbicyclo[2.1.1]hexanes. cdnsciencepub.com This indicates that hydrogen abstraction occurs at both the methyl substituent and the bicyclic ring itself.

Position of AttackRelative Rate
Methyl group1
2- or 3-position2.1

The relative rates of attack at the methyl group versus the 2- or 3-position were found to be 1:2.1, respectively. cdnsciencepub.com This demonstrates a preference for abstraction from the bicyclic ring over the methyl substituent in this radical reaction.

Photochemical Reaction Pathways of Bicyclo[2.1.1]hexyl Derivatives

The study of photochemical reactions provides deep insight into the behavior of molecules in excited states. For bicyclo[2.1.1]hexyl derivatives, the Norrish Type II reaction is a prominent pathway, involving intramolecular hydrogen abstraction by an excited carbonyl group. wikipedia.org This process can lead to either cyclization or cleavage, depending on the subsequent reactions of the resulting 1,4-biradical intermediate. wikipedia.org

The Norrish Type II cyclization, also known as the Norrish-Yang reaction, involves the intramolecular recombination of a 1,4-biradical to form a cyclobutanol (B46151) derivative. wikipedia.org Investigations into the photochemical behavior of bicyclo[2.1.1]hexyl derivatives have demonstrated the feasibility of this pathway. For instance, the irradiation of methyl 5-methylbicyclo[2.1.1]hexane-5-carbonylbenzoate (1b) with a medium-pressure mercury lamp in an acetonitrile (B52724) solution exclusively yields the Norrish/Yang photocyclization product. researchgate.net This high selectivity is attributed to the geometric parameters of the molecule which favor the cyclization pathway. researchgate.net In contrast, similar irradiation of methyl bicyclo[2.1.1]hexane-5-carbonylbenzoate (1a) results in a mixture of both cyclization and cleavage products. researchgate.net The efficiency and diastereoselectivity of Yang cyclization can be influenced by factors such as hydrogen bonding, which can control the conformational equilibration of the intermediate 1,4-tetramethylene biradicals. acs.org

Following the initial γ-hydrogen abstraction, the intermediate 1,4-biradical can undergo β-scission, a fragmentation process that results in the formation of an enol and an alkene. wikipedia.org This Norrish Type II cleavage competes with the cyclization pathway. In the case of methyl bicyclo[2.1.1]hexane-5-carbonylbenzoate (1a), irradiation leads to both Norrish Type II cyclization and cleavage products in a molar ratio of 1:2.2. researchgate.net This cleavage reaction has been utilized as a synthetic strategy for producing cyclopentene (B43876) derivatives from exo-bicyclo[2.1.1]hexyl aryl ketones. researchgate.net The competition between cleavage and cyclization is a characteristic feature of the Norrish Type II reaction, with the outcome often dependent on the specific substrate structure and reaction conditions. wikipedia.orgacs.org

Table 1: Photochemical Reaction Products of Bicyclo[2.1.1]hexyl Derivatives researchgate.net
Starting MaterialReactionProductsProduct Ratio (Cyclization:Cleavage)
Methyl bicyclo[2.1.1]hexane-5-carbonylbenzoatePhotolysisNorrish Type II Cyclization and Cleavage1 : 2.2
Methyl 5-methylbicyclo[2.1.1]hexane-5-carbonylbenzoatePhotolysisNorrish/Yang PhotocyclizationSole Product

Catalytic Mechanistic Insights

The reactivity of bicyclic systems can be precisely controlled through the use of different metal catalysts, leading to divergent synthetic pathways from the same starting materials. This is particularly evident in reactions involving bicyclo[1.1.0]butane (BCB) amides to form bicyclo[2.1.1]hexane derivatives, where the choice between a copper(I) and a gold(I) catalyst dictates the structure of the final product. nih.govresearchgate.net

The divergent outcomes in the reactions of bicyclo[1.1.0]butane amides with azadienes are rooted in the distinct coordination geometries favored by Cu(I) and Au(I) catalysts. nih.govresearchgate.net

Cu(I) Catalysis: Copper(I) catalysts promote a formal [2σ+2π] cycloaddition, yielding bicyclo[2.1.1]hexane products with high efficiency and chemoselectivity. nih.govresearchgate.net Density Functional Theory (DFT) calculations reveal that Cu(I) favors a linear two-coordinate geometry in the transition state. This coordination accelerates the intramolecular cyclization, making it the dominant reaction pathway. researchgate.net

Au(I) Catalysis: In stark contrast, Au(I) catalysts facilitate a unique addition-elimination pathway, selectively producing cyclobutene (B1205218) derivatives instead of the bicyclo[2.1.1]hexane scaffold. nih.govresearchgate.net The mechanistic divergence is attributed to the ability of Au(I) to stabilize key intermediates through a four-coordinate geometry. This coordination environment enables an intramolecular proton transfer, which ultimately reverses the inherent chemoselectivity observed with the Cu(I) catalyst. researchgate.net Gold(I) complexes are known for their high activity in activating C-C multiple bonds towards the addition of nucleophiles. nih.gov

Computational studies, specifically DFT calculations, have been instrumental in mapping the energetic landscapes of these competing catalytic cycles. nih.govresearchgate.net The calculations elucidate why the two metals steer the reaction toward different products.

For the Cu(I)-catalyzed reaction, the transition state leading to the bicyclo[2.1.1]hexane product via intramolecular cyclization is energetically favored. researchgate.net The linear coordination geometry minimizes steric hindrance and promotes the necessary bond formation. nih.govresearchgate.net

For the Au(I)-catalyzed pathway, the energetic profile is significantly different. The stabilization of a key intermediate via a four-coordinate complex lowers the activation barrier for the addition-elimination sequence, making it more favorable than the cycloaddition pathway. researchgate.net This highlights the unique ability of Au(I) to control reaction pathways by stabilizing different intermediates and transition states compared to other metals. researchgate.net Similar computational and kinetic studies have been used to understand the turnover-limiting steps in other reactions involving bicyclic systems, such as the iridium-catalyzed borylation of bicyclo[2.1.1]hexanes. escholarship.org

Table 2: Catalyst-Controlled Divergent Synthesis from Bicyclo[1.1.0]butane Amides nih.govresearchgate.net
CatalystPreferred Coordination GeometryReaction PathwayMajor Product Class
Cu(I)Linear two-coordinateFormal [2σ+2π] CycloadditionBicyclo[2.1.1]hexanes
Au(I)Four-coordinateAddition-EliminationCyclobutenes

Ring Expansion and Contraction Processes

The strained ring system of bicyclo[2.1.1]hexan-2-one and its derivatives makes them interesting substrates for rearrangement reactions, including ring expansions and contractions. These processes involve the cleavage and formation of C-C bonds, leading to different bicyclic or tricyclic frameworks.

The diazomethane (B1218177) ring-expansion reaction has been explored as a method to synthesize bicyclo[3.1.1]heptanones from bicyclo[2.1.1]hexan-2-one and its substituted analogues. datapdf.com The reaction proceeds, albeit sluggishly, by the nucleophilic addition of diazomethane to the carbonyl group, forming a zwitterionic intermediate. This intermediate then rearranges through an alkyl shift. A notable feature of this reaction with bicyclo[2.1.1]hexanones is the preferential migration of the C1-C2 bond over the C2-C3 bond, which is attributed to steric effects in the zwitterionic intermediate. datapdf.com This method provides a viable, if slow, route to the larger bicyclo[3.1.1]heptane system. datapdf.com Generally, ring expansions can be initiated through various mechanisms, including the opening of a bicyclic molecule or the migration of an endocyclic bond towards an exocyclic group. wikipedia.org For instance, a SmI2-mediated pinacol coupling followed by an acid-catalyzed pinacol rearrangement provides a pathway to synthesize 1-substituted bicyclo[2.1.1]hexan-2-ones. acs.orgnih.gov

Conversely, ring contraction of the bicyclo[2.1.1]hexane skeleton has also been investigated. acs.org Cationic rearrangements, such as those seen in pinacol-type reactions, are a common method for achieving ring contraction, where an endocyclic bond migrates to an adjacent carbocation, resulting in a smaller ring. wikipedia.org Such transformations in substituted bicyclo[2.1.1]hexan-2-ones can lead to the formation of highly strained tricyclic systems, for example, tricyclo[2.2.0.02,6]hexan-3-one. acs.org

Table 3: Diazomethane Ring Expansion of Bicyclo[2.1.1]hexanones datapdf.com
Starting Bicyclo[2.1.1]hexanoneResulting Bicyclo[3.1.1]heptanone Product
Bicyclo[2.1.1]hexan-2-oneBicyclo[3.1.1]heptan-2-one
1-Methylbicyclo[2.1.1]hexan-2-one1-Methylbicyclo[3.1.1]heptan-2-one
5,5-Dimethylbicyclo[2.1.1]hexan-2-one6,6-Dimethylbicyclo[3.1.1]heptan-2-one
exo-5-Methylbicyclo[2.1.1]hexan-2-oneexo-6-Methylbicyclo[3.1.1]heptan-2-one

Mentioned Compounds

Rearrangement of Bicyclo[2.1.1]hexyl Diazonium Ions to Norbornyl Cations

The generation of carbocations from the decomposition of diazonium ions offers a valuable method for probing rearrangement pathways. In the case of bicyclo[2.1.1]hexylmethylamine derivatives, the resulting primary carbocation is highly unstable and readily undergoes ring expansion to the more stable norbornyl cation. The stereochemistry of the starting amine plays a crucial role in determining the product distribution.

Research into the ring expansion of 1-(bicyclo[2.1.1]hex-5-yl)ethanediazonium ions has revealed a high degree of stereoselectivity. researchgate.net The exo and endo isomers of the precursor amine lead to different product ratios upon diazotization, highlighting the influence of the initial conformation on the reaction pathway.

Specifically, the deamination of the exo-bicyclo[2.1.1]hex-5-ylmethanediazonium ion yields exclusively exo-2-norbornanol. In contrast, the endo-isomer produces a mixture of exo- and endo-2-norbornanol in a 6:1 ratio. researchgate.net This suggests that the rearrangement from the exo precursor proceeds through a symmetrical, bridged norbornyl cation intermediate.

Furthermore, the rearrangement of the endo-precursor is accompanied by a significant amount of product resulting from a 3,2-hydride shift. researchgate.net This indicates that for the endo isomer, the initial conformation of the bicyclo[2.1.1]hexyl system allows for competitive rearrangement pathways. The preferred conformation of the bicyclo[2.1.1]hexane derivatives is thought to be the determining factor in these stereoselective outcomes. researchgate.net

Product Distribution from the Rearrangement of Bicyclo[2.1.1]hex-5-ylmethanediazonium Ions
Precursor IsomerProductRelative Yield (%)Reference
exoexo-2-Norbornanol100 researchgate.net
endoexo-2-Norbornanol~86 researchgate.net
endo-2-Norbornanol~14 researchgate.net

Rearrangement of Bicyclo[2.1.1]hexyl Mesylates

The solvolysis of bicyclo[2.1.1]hexyl sulfonates, such as mesylates and tosylates, provides another avenue to generate and study the corresponding carbocations. These reactions are characterized by significant rate accelerations and proceed with rearrangement to more stable carbocationic intermediates.

The solvolysis of bicyclo[2.1.1]hex-2-yl tosylate, a closely related analog of the mesylate, is known to proceed with the formation of a nonclassical, bridged carbocation. scispace.com Kinetic studies have demonstrated that the dissociation of these sulfonates is anchimerically assisted, with participation from the strained bicyclic framework leading to the immediate formation of rearranged cations. scispace.com

Based on the behavior of similar systems, the solvolysis of both exo- and endo-bicyclo[2.1.1]hex-2-yl mesylates is expected to proceed through a bicyclo[2.1.1]hexyl cation that rearranges to the more stable norbornyl cation. The stereochemistry of the starting mesylate would likely influence the distribution of the resulting exo- and endo-norbornyl products, similar to the diazonium ion rearrangements.

Anticipated Products from the Solvolysis of Bicyclo[2.1.1]hex-2-yl Mesylates
PrecursorExpected Primary Cationic IntermediateExpected Final Products (after rearrangement and capture)Reference (based on analogous systems)
exo-Bicyclo[2.1.1]hex-2-yl mesylateBicyclo[2.1.1]hexyl cation (nonclassical)exo-Norbornyl and endo-Norbornyl derivatives scispace.com
endo-Bicyclo[2.1.1]hex-2-yl mesylate

Stereochemical Aspects and Stereoselectivity in Bicyclo 2.1.1 Hexan 2 One Chemistry

Stereoselective Synthetic Methodologies

The synthesis of functionalized bicyclo[2.1.1]hexanes with high stereoselectivity is an area of active research, driven by their potential as bioisosteres of ortho-substituted phenyl rings in medicinal chemistry. chemrxiv.org One notable strategy involves an intramolecular formal [3+2] cycloaddition of allylated cyclopropanes that bear a 4-nitrobenzimine substituent. researchgate.net This method is effective for both activated and unactivated alkenes. researchgate.net

Another powerful approach is the use of photochemistry to construct the bicyclo[2.1.1]hexane skeleton via a [2+2] cycloaddition. researchgate.net This method allows for the creation of new building blocks that can be readily derivatized. researchgate.net For instance, a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition of α,β-unsaturated acyl pyrazoles has been developed to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org This asymmetric catalytic strategy provides versatile products with high yield and enantioselectivity. chemrxiv.org

Furthermore, a two-step sequence involving a samarium(II) iodide-mediated transannular pinacol (B44631) coupling followed by an acid-catalyzed pinacol rearrangement has been employed to synthesize 1-substituted bicyclo[2.1.1]hexan-2-ones from cyclobutanedione derivatives. acs.orgnih.govchemistryviews.orgnih.gov This method provides access to a diverse range of bicyclic ketones that are valuable intermediates for creating structurally complex and three-dimensional molecules. acs.orgchemistryviews.orgnih.gov

The table below summarizes some stereoselective synthetic methods for bicyclo[2.1.1]hexane derivatives.

MethodReactantsProduct TypeKey Features
Intramolecular formal [3+2] cycloadditionAllylated cyclopropanes with a 4-nitrobenzimine substituentBicyclo[2.1.1]hexanesTolerates activated and unactivated alkenes. researchgate.net
Lewis acid-catalyzed intramolecular crossed [2+2] photocycloadditionα,β-unsaturated acyl pyrazolesEnantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanesHigh yield and enantioselectivity. chemrxiv.org
Sequential SmI2-mediated pinacol coupling and acid-catalyzed pinacol rearrangementCyclobutanedione derivatives1-Substituted bicyclo[2.1.1]hexan-2-onesAccess to diverse and complex molecules. acs.orgnih.govchemistryviews.orgnih.gov

Diastereoselectivity in Reduction Reactions and Other Transformations

The reduction of the carbonyl group in bicyclo[2.1.1]hexan-2-one systems often proceeds with high diastereoselectivity. The rigid bicyclic framework dictates the direction of hydride attack, leading to the preferential formation of one diastereomeric alcohol. For example, the hydride reduction of 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones shows that remote substituents can significantly influence the stereochemical outcome. core.ac.uk

In these systems, the two faces of the carbonyl group are in an isosteric environment, allowing for the study of long-range electronic effects on π-face selectivity. core.ac.uk While electron-withdrawing substituents like cyano and ester groups generally favor syn-face attack in related systems, this preference is diminished in the bicyclo[2.1.1]hexane framework. core.ac.uk In some cases, such as with certain substituents, an anti-face selectivity is observed, which is contrary to predictions from models like Cieplak's. core.ac.uk

The following table presents the diastereoselectivity observed in the hydride reduction of various 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones.

Substituent (R)syn-Attack Product (%)anti-Attack Product (%)
CN7525
COOMe6634
CH2OH6040
CH2CH34852
H4753
CH2OTBDMS4456

Data sourced from Mehta et al. (2001). core.ac.uk

π-Facial Selectivity in Nucleophilic Additions to the Carbonyl Group

The bicyclo[2.1.1]hexan-2-one system serves as an excellent model for investigating π-facial selectivity in nucleophilic additions to a carbonyl group. core.ac.ukias.ac.in The rigid structure helps to isolate and study the influence of remote electronic effects on the stereochemical outcome of these reactions. core.ac.uk

Research has shown that distal substituents in the bicyclo[2.1.1]hexane framework can exert significant control over the stereoselectivity of nucleophilic attack on the carbonyl carbon. core.ac.uk This provides a valuable tool for understanding through-bond and through-space electronic interactions. In systems where the carbonyl group is in a sterically neutral environment, the electronic nature of a remote substituent can be the deciding factor for the direction of nucleophilic addition. core.ac.uk

For instance, in 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones, the π-facial selectivity during hydride reduction is influenced by the electronic properties of the substituent at the C5 position. core.ac.uk Computational studies have been employed to predict and rationalize these stereoselectivities, demonstrating good agreement with experimental results at the semi-empirical level. core.ac.ukias.ac.in

The unique geometry of bicyclo[2.1.1]hexan-2-one has led to its development as a probe system to systematically study long-range electronic effects on π-face selectivity. core.ac.ukias.ac.iniitk.ac.in By placing various substituents at the 5-exo position, researchers can modulate the electronic environment of the carbonyl group without introducing significant steric hindrance. core.ac.uk This allows for a clearer understanding of how electronic effects are transmitted through the rigid bicyclic framework to influence the stereochemical course of a reaction. core.ac.uk

Asymmetric Induction in Photochemical Reactions of Bicyclo[2.1.1]hexyl Derivatives

Photochemical reactions of bicyclo[2.1.1]hexyl derivatives have been investigated to understand their chemical behavior and to achieve asymmetric induction. researchgate.net The irradiation of these compounds can lead to various photoreactions, including Norrish Type II cleavage and Yang photocyclization. researchgate.netresearchgate.net

The use of ionic chiral auxiliaries in the solid state has proven to be an effective technique for achieving high enantiomeric excesses in these photochemical transformations. researchgate.netresearchgate.net For example, when an achiral endo-bicyclo[2.1.1]hexyl aryl keto-acid is treated with an optically pure amine, a crystallization-induced asymmetric transformation can occur, leading to the deposition of crystals of a single diastereomeric salt. researchgate.net Subsequent irradiation of these crystals results in a diastereoselective Yang photocyclization, affording cyclobutanols in high enantiomeric excess. researchgate.net

Stereoselectivity in Photochemical Denitrogenations

The light-promoted denitrogenation of bicyclic azoalkanes, such as diazabicyclo[2.1.1]hexenes, is a valuable method for synthesizing highly strained and stereoenriched bicyclo[1.1.0]butanes. acs.orgnih.govchemrxiv.orgacs.org The stereoselectivity of these reactions has been a subject of detailed investigation using both experimental and computational methods. acs.orgnih.govchemrxiv.orgacs.org

Theoretical studies using multireference calculations and non-adiabatic molecular dynamics (NAMD) simulations have provided insights into the photophysics and reaction mechanisms. acs.orgnih.govchemrxiv.orgacs.org These studies have revealed the existence of competing stereoselective and stereochemical scrambling pathways. acs.orgacs.org The stereoselective pathway involves a concerted inversion of the bicyclobutane and extrusion of nitrogen gas. acs.orgnih.govchemrxiv.orgacs.org In contrast, the scrambling pathway involves nitrogen extrusion followed by planarization of the bicyclobutane intermediate, which leads to a loss of stereochemical information. acs.orgacs.org

The nature of substituents can significantly influence the stereochemical outcome. For instance, halogenation of diazabicyclo[2.1.1]hexenes has been shown to perturb the potential energy surface, favoring the formation of "double inversion" products due to hyperconjugative interactions. nih.govchemrxiv.orgacs.org NAMD simulations have been successful in predicting the diastereomeric excess in these reactions, with results that closely match experimental findings. nih.govchemrxiv.orgacs.org

Computational and Theoretical Studies on 1 Methylbicyclo 2.1.1 Hexan 2 One Systems

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has proven to be an invaluable method for elucidating the mechanistic details of reactions involving the bicyclo[2.1.1]hexan-2-one framework. Researchers utilize DFT to model transition states and intermediates, thereby gaining a quantitative understanding of reaction pathways and selectivities.

A key area of investigation has been the nucleophilic addition to the carbonyl group in substituted bicyclo[2.1.1]hexan-2-one systems. core.ac.uk These molecules serve as ideal probes for studying the influence of long-range electronic effects on π-face selectivity, as the two faces of the carbonyl group exist in a sterically similar environment. core.ac.uk In one such study, DFT calculations at the B3LYP/6-31G* level were employed to optimize the transition state structures for both syn- and anti-addition of a hydride. core.ac.uk These calculations were followed by single-point energy calculations at higher levels of theory (HF and MP2) to refine the energetics. core.ac.uk

The findings revealed that the relative barrier heights for syn versus anti attack are largely insensitive to the level of theory used, indicating the robustness of the computational model. core.ac.uk This computational approach successfully reproduced experimental observations, such as the higher syn-selectivity for a cyano substituent and the anti-selectivity for ethyl and hydroxymethyl groups. core.ac.uk By modeling transition states, DFT calculations can effectively separate and quantify the subtle electronic effects exerted by remote substituents, providing a mechanistic rationale for the observed stereochemical outcomes. core.ac.uk

Table 1: Levels of Theory Used in Mechanistic Studies of Bicyclo[2.1.1]hexan-2-one Systems

Method Basis Set Application
B3LYP 6-31G* Transition State Optimization, Frequency Calculations
HF (Hartree-Fock) 6-31G* Single-Point Energy Calculations
MP2 (Møller-Plesset) 6-31G* Single-Point Energy Calculations
Semi-empirical (AM1) - Predictive Tool for Facial Selectivities

This table summarizes computational methods applied in the study of nucleophilic additions to the bicyclo[2.1.1]hexan-2-one system. core.ac.uk

Non-Adiabatic Molecular Dynamics Simulations of Photochemical Processes

Non-adiabatic molecular dynamics (NAMD) simulations are essential for understanding the complex, ultrafast processes that occur after a molecule absorbs light. These simulations model the motion of atoms on multiple electronic potential energy surfaces simultaneously, capturing the transitions between them that are fundamental to photochemical reactions. nih.gov While direct NAMD studies on 1-methylbicyclo[2.1.1]hexan-2-one are not extensively documented in the provided literature, the application of this methodology to closely related strained bicyclic systems highlights its explanatory power.

For instance, NAMD simulations have been used to analyze the photophysics and unexplained stereoselectivity in the photochemical denitrogenation of diazabicyclo[2.1.1]hexenes. acs.org In these studies, hundreds of trajectories are simulated to map out the possible pathways following photoexcitation. acs.org This approach can identify competing reaction channels, such as stereoselective pathways featuring concerted bond-breaking and inversion versus stereochemical scrambling pathways. acs.org The simulations can predict product yields and diastereomeric excess with remarkable accuracy, sometimes matching experimental values almost exactly. acs.org

These simulations often begin with multireference calculations, such as the Complete Active Space Self-Consistent Field (CASSCF) method, to accurately describe the electronically excited states. acs.org The insights gained from NAMD are crucial for understanding fundamental photochemical events like the Norrish-Yang photocyclization, a common reaction type for bicyclo[2.1.1]hexyl derivatives. researchgate.net

Analysis of Electronic Effects and Strain Energy within the Bicyclo[2.1.1]hexane System

The bicyclo[2.1.1]hexane skeleton is characterized by significant ring strain, a key factor that dictates its chemical reactivity. Computational analysis is crucial for quantifying this strain and understanding its interplay with electronic effects. The high strain energy inherent in related precursors, such as bicyclo[1.1.0]butanes (BCBs) with a reported strain energy of 64 kcal/mol, provides a powerful thermodynamic driving force for reactions that lead to the formation of the more stable bicyclo[2.1.1]hexane system. diva-portal.org This process is often referred to as strain-release-driven transformation. nih.gov

Theoretical studies on 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones have been specifically designed to isolate and study long-range electronic effects. core.ac.uk In these systems, the substituent is positioned far from the reactive carbonyl center, minimizing steric influence and allowing for the pure electronic effects transmitted through the rigid bicyclic framework to be observed and calculated. core.ac.uk Computational models analyze parameters such as the interaction between sigma bonds and the carbonyl π* orbital (σ-π* interaction) and dihedral angles to explain how distal electronic modifications can profoundly influence π-face selectivity during reactions like hydride additions. core.ac.uk

Theoretical Prediction of Stereoselectivity in Reactions

A significant achievement of computational chemistry is its ability to predict the stereochemical outcome of reactions. For the bicyclo[2.1.1]hexan-2-one system, theoretical models have demonstrated excellent predictive power regarding facial selectivity in nucleophilic additions. core.ac.uk

Systematic computational studies on 5-exo-substituted bicyclo[2.1.1]hexan-2-ones show that even economical semi-empirical models can be a good predictive tool for facial selectivities. core.ac.uk Higher-level DFT and ab initio calculations further reinforce these predictions, accurately modeling the transition states for addition to the two distinct faces of the carbonyl group. core.ac.uk These models correctly predict how electron-withdrawing or -donating groups at a remote position will direct an incoming nucleophile, demonstrating that distal electronic effects can be the determining factor in stereoselection. core.ac.uk

Similarly, in related systems, NAMD simulations have been applied to quantify and predict the stereoselectivity of photochemical reactions. acs.org By simulating hundreds of reaction trajectories, these methods can calculate the expected diastereomeric excess (d.e.), which has been shown to closely match experimental results. acs.org For example, in the photolysis of diazabicyclo[2.1.1]hexene, NAMD simulations predicted a d.e. of 46%, which was in near-perfect agreement with the experimental value of 47%. acs.org This demonstrates the power of theoretical approaches to provide precise, quantitative predictions of stereoselectivity in complex, strained bicyclic molecules. acs.orgdiva-portal.orgrsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
5-exo-substituted-bicyclo[2.1.1]hexan-2-ones
Diazabicyclo[2.1.1]hexenes
Bicyclo[1.1.0]butanes

Advanced Synthetic Transformations and Derivatizations of Bicyclo 2.1.1 Hexan 2 Ones

Downstream Functionalization Strategies

The ketone functionality of 1-methylbicyclo[2.1.1]hexan-2-one is a key handle for a range of downstream functionalization reactions. These transformations enable the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science.

Chemoselective Reduction Reactions to Bicyclo[2.1.1]hexan-2-ols

The carbonyl group of bicyclo[2.1.1]hexan-2-ones can be chemoselectively reduced to the corresponding secondary alcohol, bicyclo[2.1.1]hexan-2-ol. This transformation is a fundamental step in the synthesis of various substituted bicyclo[2.1.1]hexane derivatives.

A common reagent for this reduction is sodium borohydride (B1222165) (NaBH₄) in methanol (B129727). rsc.org The stereoselectivity of this hydride reduction is influenced by the substituents on the bicyclic framework. core.ac.uk Generally, the nucleophilic attack of the hydride occurs from the less sterically hindered convex face of the bicyclo[2.1.1]hexane system, leading to the formation of a single observable diastereomer. nih.gov For instance, the reduction of 1-phenylbicyclo[2.1.1]hexan-2-one with NaBH₄ in methanol yields 1-phenylbicyclo[2.1.1]hexan-2-ol. rsc.org Similarly, 1-(4-bromophenyl)bicyclo[2.1.1]hexan-2-one and 1-(4-fluorophenyl)bicyclo[2.1.1]hexan-2-one are reduced to their corresponding alcohol derivatives in high yields. rsc.org

Starting MaterialReducing AgentSolventProductYield
1-phenylbicyclo[2.1.1]hexan-2-oneNaBH₄MeOH1-phenylbicyclo[2.1.1]hexan-2-ol-
1-(4-bromophenyl)bicyclo[2.1.1]hexan-2-oneNaBH₄MeOH1-(4-bromophenyl)bicyclo[2.1.1]hexan-2-ol90% rsc.org
1-(4-fluorophenyl)bicyclo[2.1.1]hexan-2-oneNaBH₄MeOH1-(4-fluorophenyl)bicyclo[2.1.1]hexan-2-ol92% rsc.org
1-(p-tolyl)bicyclo[2.1.1]hexan-2-oneNaBH₄MeOH1-(p-tolyl)bicyclo[2.1.1]hexan-2-ol93% rsc.org

Synthesis of Carboxylic Acid and Ester Derivatives

The ketone moiety of 1-substituted bicyclo[2.1.1]hexan-2-ones can be transformed into carboxylic acid and ester functionalities, further expanding the synthetic utility of this scaffold.

One approach to synthesize a carboxylic acid derivative involves a Baeyer-Villiger oxidation of the ketone to a lactone, followed by hydrolysis. nih.govnsf.gov This reaction inserts an oxygen atom adjacent to the carbonyl group, forming a cyclic ester. sigmaaldrich.comyoutube.com For example, the naphthyl ketone derivative of a bicyclo[2.1.1]hexane can be oxidized to the corresponding acid. nih.govnsf.gov Another method involves the conversion of the ketone to a carbaldehyde, which is then oxidized to the carboxylic acid. For instance, 1-phenylbicyclo[2.1.1]hexan-2-one can be converted to 1-phenylbicyclo[2.1.1]hexane-2-carbaldehyde, which is subsequently oxidized using sodium chlorite (B76162) (NaClO₂) and hydrogen peroxide to yield 1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid. rsc.orgresearchgate.net

Ester derivatives can also be synthesized. For example, a bicyclo[2.1.1]hexane amide can undergo alcoholysis under mild conditions to afford the corresponding ester. nih.gov

Starting MaterialReagentsProduct
Naphthyl ketone derivative1. Baeyer-Villiger Oxidation 2. HydrolysisCarboxylic acid derivative nih.govnsf.gov
1-phenylbicyclo[2.1.1]hexan-2-one1. Conversion to carbaldehyde 2. NaClO₂, H₂O₂1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid rsc.orgresearchgate.net
Bicyclo[2.1.1]hexane amideAlcoholysisBicyclo[2.1.1]hexane ester nih.gov

Formation of Tertiary Alcohols via Grignard Reagents

The reaction of 1-substituted bicyclo[2.1.1]hexan-2-ones with Grignard reagents provides a straightforward method for the synthesis of tertiary alcohols. nih.gov This reaction involves the nucleophilic addition of the organomagnesium halide to the carbonyl carbon of the ketone. pressbooks.pub

For example, the treatment of a bicyclo[2.1.1]hexane derivative with a Grignard reagent like methylmagnesium bromide (MeMgBr) leads to the formation of the corresponding tertiary alcohol in high yield. nih.govchemrxiv.org This reaction allows for the introduction of a wide variety of alkyl and aryl groups at the 2-position of the bicyclo[2.1.1]hexane core.

KetoneGrignard ReagentProductYield
Bicyclo[2.1.1]hexane derivativeMeMgBrTertiary alcohol83% chemrxiv.org
Bicyclo[2.1.1]hexane amide derivativeGrignard ReagentsTertiary alcohol- nih.gov

Amide Derivatization via Condensation Reactions

Amide derivatives of bicyclo[2.1.1]hexanes can be prepared through condensation reactions. One common method involves the coupling of a bicyclo[2.1.1]hexane carboxylic acid with an amine. For instance, a bicyclo[2.1.1]hexane carboxylic acid can be activated and then reacted with an amine to form the corresponding amide. nih.gov

Alternatively, direct amidation of carboxylic acids with amines can be achieved using reagents like titanium tetrachloride (TiCl₄). d-nb.info This method has been shown to be effective for both aliphatic and aromatic carboxylic acids. d-nb.info Furthermore, a Curtius rearrangement of a carboxylic acid derivative can lead to the formation of an amine, which can then be acylated to form an amide. nih.govnsf.gov

Ring System Modifications and Expansions

The rigid bicyclo[2.1.1]hexane framework can be further elaborated through reactions that modify or expand the ring system, leading to the formation of novel polycyclic structures.

Spirocyclization Reactions

Spirocyclization reactions involving bicyclo[2.1.1]hexan-2-ones provide access to complex spirocyclic scaffolds. These reactions often utilize the reactivity of bicyclo[1.1.0]butanes (BCBs) in cycloaddition reactions.

Lewis acid-catalyzed formal [2π+2σ] cycloadditions of BCBs with various partners can generate spiro-bicyclo[2.1.1]hexanes. For example, the reaction of BCBs with 3-benzylideneindoline-2-thione derivatives in the presence of Sc(OTf)₃ yields spirocyclic bicyclo[2.1.1]hexanes. chemrxiv.org Similarly, BF₃·Et₂O catalyzes the formal [2π+2σ] cycloaddition of BCBs with benzofuran-derived oxa(aza)dienes to construct spiro[benzofuran-2,2'-bicyclo[2.1.1]hexanes]. researchgate.net Another approach involves a gold and scandium relay catalysis for the synthesis of oxa-spiro-bicyclo[2.1.1]hexanes from the reaction of alkynyl alcohols with BCBs. acs.org These methods allow for the creation of highly substituted spirocyclic systems containing the bicyclo[2.1.1]hexane motif. chemrxiv.orgresearchgate.netrsc.org

ReactantsCatalyst/ConditionsProduct
Bicyclo[1.1.0]butanes + 3-benzylideneindoline-2-thione derivativesSc(OTf)₃Spirocyclic bicyclo[2.1.1]hexanes chemrxiv.org
Bicyclo[1.1.0]butanes + Benzofuran-derived oxa(aza)dienesBF₃·Et₂OSpiro[benzofuran-2,2'-bicyclo[2.1.1]hexanes] researchgate.net
Alkynyl alcohols + Bicyclo[1.1.0]butanesAu(I)/Sc(III) relay catalysisOxa-spiro-bicyclo[2.1.1]hexanes acs.org

Generation of Diverse Substitution Patterns for Expanding Chemical Space

The strategic derivatization of the this compound core is a key strategy for expanding into novel chemical space. The inherent strain and unique three-dimensional geometry of the bicyclo[2.1.1]hexane framework make it an attractive scaffold for the development of bioisosteres of ortho- and meta-substituted benzene (B151609) rings. nih.govchemistryviews.org By introducing a variety of substituents at different positions on the bicyclic ring system, a diverse library of compounds can be generated, each with potentially unique biological activities and physicochemical properties.

The ketone functionality at the C2 position serves as a versatile handle for a wide array of chemical transformations. These transformations can be broadly categorized into modifications at the carbonyl group and functionalization of the bicyclic framework itself.

One notable transformation involves the generation of a diazo group at the C3 position, adjacent to the carbonyl. The synthesis of 3-diazobicyclo[2.1.1]hexan-2-one from bicyclo[2.1.1]hexan-2-one has been reported. acs.org This is typically achieved through a formylation reaction at the α-carbon followed by a diazo transfer reaction. acs.org The resulting α-diazoketone is a valuable intermediate. For instance, photolysis of 3-diazobicyclo[2.1.1]hexan-2-one in methanol has been shown to induce a Wolff rearrangement, leading to a ring contraction to produce methyl bicyclo[1.1.1]pentane-2-carboxylate. acs.org This transformation highlights a pathway to access the even more strained bicyclo[1.1.1]pentane system from the bicyclo[2.1.1]hexane scaffold.

Furthermore, the ketone can be transformed into other functional groups to enable further diversification. For example, reduction of the ketone to a secondary alcohol opens up possibilities for esterification, etherification, or substitution reactions. acs.org Subsequent reactions can introduce a wide range of functionalities, contributing to the expansion of the accessible chemical space.

Another avenue for generating diverse substitution patterns is through the functionalization of the methyl group at the C1 position or other positions on the bicyclic core. For instance, studies on the photochlorination of 1-methylbicyclo[2.1.1]hexane have shown that both the methyl group and the bridgehead or bridge positions can be functionalized. cdnsciencepub.com This suggests that radical-based or other C-H functionalization strategies could be employed on this compound to introduce substituents at various points on the scaffold, further increasing the diversity of the resulting compounds.

The following table summarizes representative transformations for creating diverse substitution patterns, based on known reactivity of the bicyclo[2.1.1]hexan-2-one scaffold.

Starting MaterialReagents and ConditionsProductTransformation Type
Bicyclo[2.1.1]hexan-2-one1. Ethyl formate, NaH2. p-toluenesulfonyl azide, Et3N3-Diazobicyclo[2.1.1]hexan-2-oneα-Diazotization
3-Diazobicyclo[2.1.1]hexan-2-onehν, MethanolMethyl bicyclo[1.1.1]pentane-2-carboxylateWolff Rearrangement/Ring Contraction
1-Substituted bicyclo[2.1.1]hexan-2-onesNaBH4, Methanol1-Substituted bicyclo[2.1.1]hexan-2-olKetone Reduction
1-Methylbicyclo[2.1.1]hexaneCl2, hν1-Chloromethylbicyclo[2.1.1]hexane and Chloro-1-methylbicyclo[2.1.1]hexanesRadical Chlorination

These examples underscore the potential of this compound as a versatile building block. The ability to perform transformations at the ketone, adjacent carbons, and other positions on the bicyclic framework allows for the systematic exploration of the surrounding chemical space, which is of high interest for applications in medicinal chemistry and materials science. rsc.orgchemrxiv.org

Applications in Advanced Organic Synthesis and Molecular Design

Utility as 3D-Rich Molecular Scaffolds

In the field of drug discovery, there is a significant movement to "escape from flatland," a concept that describes the need to move away from flat, two-dimensional aromatic rings and toward more three-dimensional, sp³-rich structures. acs.org Molecules with greater three-dimensionality often exhibit improved physicochemical properties, such as better solubility and metabolic stability, which can lead to more successful clinical candidates. evitachem.com

The bicyclo[2.1.1]hexane (BCH) framework is an exemplary 3D-rich scaffold. enamine.net Its compact and rigid structure provides a fixed orientation of substituents in space, a stark contrast to the conformational flexibility of many open-chain and monocyclic systems. This rigidity is crucial for designing molecules that can fit precisely into the binding sites of biological targets like enzymes and receptors. The incorporation of the bicyclo[2.1.1]hexane core, as found in 1-Methylbicyclo[2.1.1]hexan-2-one, introduces a significant degree of sp³ character into a molecule, which is a key attribute in the design of modern pharmaceuticals. evitachem.comenamine.net

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol
IUPAC Name This compound
CAS Number 20609-40-9
InChI Key IWPNTUFGESKFEQ-UHFFFAOYSA-N
Data sourced from Sigma-Aldrich sigmaaldrich.com and PubChemLite uni.lu

Intermediates for the Synthesis of Complex Molecular Architectures

This compound is not just a structural component but also a versatile synthetic intermediate. The ketone functional group allows for a wide range of chemical transformations, providing access to a diverse array of more complex molecules. acs.org

Several synthetic strategies have been developed to produce substituted bicyclo[2.1.1]hexan-2-ones. These methods include intramolecular [2+2] photocycloadditions and sequential pinacol (B44631) coupling and rearrangement reactions. acs.orgacs.org Once formed, these bicyclic ketones can undergo various modifications. For instance, they can be converted into alcohols, amines, esters, and carboxylic acids. nih.gov

Research has demonstrated the conversion of these ketones into saturated analogs of established pharmaceuticals, highlighting their role as promising intermediates for creating novel, 3D-rich compounds with potential biological activity. acs.orgacs.org The ability to readily derivatize the bicyclo[2.1.1]hexane core makes it a valuable building block for constructing diverse molecular architectures. nih.govnih.gov

Table 2: Examples of Transformations of the Bicyclo[2.1.1]hexane Ketone Core

Reagent(s)Product TypeReference
Lithium aluminum hydrideBicyclo[2.1.1]hexan-1-ylmethanol nih.gov
Potassium carbonate (hydrolysis)Bicyclo[2.1.1]hexane carboxylic acid nih.gov
Grignard reagentsTertiary alcohol nih.gov
Glycine methyl ester or benzylamineAmide derivatives nih.gov
This table illustrates the versatility of the bicyclic ketone intermediate in synthesis.

Role as Bioisosteres in Rational Molecular Design

A key application of the bicyclo[2.1.1]hexane scaffold is its use as a bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a common structural motif with a bioisostere is a widely used strategy in medicinal chemistry to fine-tune a drug candidate's properties, such as potency, selectivity, and metabolic profile, or to create novel, patent-free compounds. nih.govsemanticscholar.org The bicyclo[2.1.1]hexane core has proven to be an effective saturated bioisostere for several important chemical structures. enamine.netresearchgate.net

The flat nature of benzene (B151609) rings, while ubiquitous in pharmaceuticals, can contribute to poor aqueous solubility and metabolic instability. evitachem.com The bicyclo[2.1.1]hexane scaffold has emerged as a transformative solution, acting as a three-dimensional, non-aromatic mimic of a benzene ring. nih.gov

Specifically, 1,2-disubstituted bicyclo[2.1.1]hexanes are recognized as saturated bioisosteres of ortho-substituted benzene rings. acs.orgnih.govsemanticscholar.org The rigid bicyclic framework holds the two substituents in a spatial arrangement that closely mimics the relative positions of substituents on an ortho-substituted phenyl ring. Similarly, 1,5-disubstituted bicyclo[2.1.1]hexanes can act as isosteres for meta-substituted benzenes. acs.orgnih.gov This bioisosteric replacement has been validated through biological experiments where replacing a benzene ring in known fungicides with a bicyclo[2.1.1]hexane core resulted in saturated analogs that retained high antifungal activity. nih.govsemanticscholar.org

Beyond mimicking aromatic rings, the bicyclo[2.1.1]hexane scaffold also serves as a rigid version of another common structural motif: the cyclopentane (B165970) ring. nih.govrsc.org Cyclopentanes, particularly 1,3-disubstituted variants, are found in many bioactive molecules but are conformationally flexible. This flexibility can be a disadvantage, as the molecule may adopt multiple shapes, only one of which might be active.

By using a 2,5-disubstituted bicyclo[2.1.1]hexane, chemists can create a "rigidified" version of a 1,3-disubstituted cyclopentane. nih.gov The bicyclic structure locks the substituents into a fixed orientation, mimicking specific conformations of the flexible cyclopentane ring. This strategy allows for the design of molecules with enhanced conformational stability, which can lead to improved binding affinity and selectivity for their biological targets. nih.govrsc.org Synthetic routes using C-H functionalization and cycloaddition reactions have been developed to create a diverse range of these valuable building blocks. nih.gov

Characterization Methodologies in Bicyclo 2.1.1 Hexan 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of bicyclo[2.1.1]hexan-2-one derivatives. The rigid, strained structure results in a wide dispersion of signals and characteristic coupling constants that enable precise structural assignment.

The proton NMR spectrum of the bicyclo[2.1.1]hexane core is defined by its unique topology. Protons on the one-carbon (C5) and two-carbon (C3, C6) bridges, along with the bridgehead protons (C4), exhibit signals in predictable regions. In 1-substituted derivatives like 1-phenylbicyclo[2.1.1]hexan-2-one, the bridgehead proton (H4) typically appears as a multiplet around 2.86 ppm. rsc.orgresearchgate.net The protons of the methylene (B1212753) bridges are observed further upfield. rsc.org

For 1-Methylbicyclo[2.1.1]hexan-2-one, the introduction of the methyl group at the C1 bridgehead simplifies the spectrum by replacing a bridgehead proton signal with a characteristic singlet for the methyl group, expected in the aliphatic region. The remaining protons of the bicyclic system would exhibit shifts and couplings consistent with those observed in other 1-substituted analogs.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Predicted values are based on analysis of related substituted bicyclo[2.1.1]hexan-2-one structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃1.1 - 1.3s (singlet)
CH₂ (C3, C5, C6)1.8 - 2.5m (multiplet)
CH (C4)2.8 - 3.0m (multiplet)

The ¹³C NMR spectrum provides critical information about the carbon skeleton. A hallmark of the bicyclo[2.1.1]hexan-2-one system is the highly deshielded carbonyl carbon (C2), which typically resonates well above 210 ppm due to the significant ring strain. rsc.orgresearchgate.net For instance, the carbonyl carbon in 1-phenylbicyclo[2.1.1]hexan-2-one is observed at δ 211.68 ppm. rsc.orgresearchgate.net The bridgehead carbons and methylene bridge carbons appear at distinct, well-resolved positions.

In this compound, the spectrum would feature a quaternary signal for the C1 carbon and a signal for the methyl group carbon, in addition to the other skeletal carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Predicted values are based on analysis of related substituted bicyclo[2.1.1]hexan-2-one structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O (C2)211 - 215
C -CH₃ (C1)67 - 69
C H (C4)50 - 55
C H₂ (C3, C5, C6)30 - 45
C H₃20 - 25

Mass Spectrometry (MS) Techniques

Mass spectrometry is essential for confirming the molecular weight and elemental formula of the target compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₇H₁₀O), the theoretical monoisotopic mass is 110.07316 g/mol . HRMS analysis would aim to detect an ion whose measured m/z value matches this theoretical mass within a very narrow tolerance (typically <5 ppm), thereby confirming the chemical formula. rsc.orguni.lu

Table 3: Predicted HRMS Data for this compound (C₇H₁₀O)

Adduct IonTheoretical m/z
[M+H]⁺111.08044
[M+Na]⁺133.06238
[M+K]⁺149.03632
[M+NH₄]⁺128.10699

Data sourced from PubChem predictions. uni.lu

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common "soft" ionization techniques used in conjunction with liquid chromatography-mass spectrometry (LC-MS).

Electrospray Ionization (ESI) is particularly effective for polar molecules that can be pre-ionized in solution. It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. ESI-MS has been successfully used to characterize various bicyclo[2.1.1]hexan-2-one derivatives, confirming their molecular weights through the detection of such adducts. rsc.orgrsc.org Given the presence of the polar carbonyl group, ESI is a suitable method for the analysis of this compound.

Atmospheric Pressure Chemical Ionization (APCI) is well-suited for less polar, more volatile compounds that are thermally stable. The analyte is vaporized and then ionized through chemical reactions with reagent gas ions in the plasma. For a relatively small and less polar ketone like this compound, APCI can be an effective alternative or complementary technique to ESI, often producing a strong protonated molecule [M+H]⁺ signal. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The most prominent and diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. Due to the significant ring strain imposed by the bicyclic system, particularly the four-membered ring component, this absorption occurs at a characteristically high frequency. For comparison, the C=O stretch in 5-(hydroxymethyl)bicyclo[2.1.1]hexan-2-one is observed at 1744 cm⁻¹. rsc.org A similar high-wavenumber absorption is expected for the title compound. Other expected signals include C-H stretching vibrations for the methyl and methylene groups.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
C=OStretch (strained ketone)1740 - 1755Strong
C-HStretch (sp³ CH, CH₂, CH₃)2850 - 3000Medium-Strong
C-HBend (CH₃)~1375Medium

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography stands as an indispensable tool for the unambiguous determination of the molecular structure of bicyclo[2.1.1]hexane derivatives. This technique provides precise atomic coordinates, allowing for detailed analysis of bond lengths, bond angles, and torsional angles, which are crucial for understanding the inherent strain and reactivity of these molecules.

In the context of bicyclo[2.1.1]hexan-2-one research, X-ray crystallography has been instrumental in confirming the stereochemistry of complex, multi-substituted derivatives. For instance, the absolute stereochemistry of a 1,3-disubstituted bicyclo[2.1.1]hexane was unequivocally confirmed by X-ray analysis. nih.gov Similarly, the structure of a trisubstituted bicyclo[2.1.1]hexane product was verified using this method. nih.gov

Crystallographic studies have also been pivotal in elucidating the structures of novel bicyclo[2.1.1]hexane-containing systems. The molecular structure and stereochemical configuration of oxa-spiro-bicyclo[2.1.1]hexanes, synthesized via a gold/scandium relay catalysis, were definitively characterized through X-ray crystallographic analysis. acs.org Furthermore, the unequivocal proof of the bicyclo[2.1.1]hexane structure in a key intermediate, a diol, was obtained through an X-ray crystal structure determination, which was crucial for advancing the synthesis of the natural product solanoeclepin A. acs.org

The power of X-ray crystallography extends to comparing the geometric parameters of bicyclo[2.1.1]hexanes with other important chemical scaffolds. In a study developing saturated bioisosteres of the ortho-substituted phenyl ring, the geometric properties of 2-oxabicyclo[2.1.1]hexanes were compared to the phenyl ring, as well as to bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes, using data derived from X-ray crystallography. nih.gov This comparative analysis is vital for the rational design of new molecules in medicinal chemistry. nih.govrsc.org

Detailed crystallographic data, including bond lengths and angles, provide insight into the conformational preferences of these bicyclic systems. For example, studies on cis-[n.3.1]bicyclic ketones have utilized X-ray diffraction to reveal how the ring size influences the conformation of the molecule. acs.org Although not specific to the bicyclo[2.1.1] system, this research highlights the capability of X-ray crystallography to delineate subtle conformational changes.

The data obtained from X-ray diffraction are often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making them accessible for further research. For example, the crystal structures of several novel bicyclo[2.1.1]hexane derivatives have been made available through the CCDC. nih.govrsc.org

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